

"cross-referencing spectral data of Methyl 2-(benzamidomethyl)-3-oxobutanoate with literature values"

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Compound of Interest	
Compound Name:	Methyl 2-(benzamidomethyl)-3-oxobutanoate
Cat. No.:	B050772

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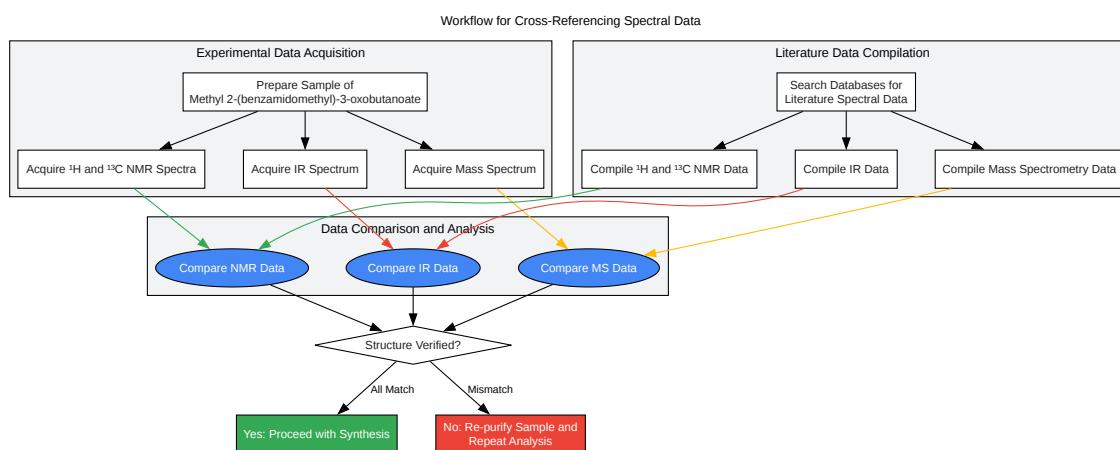
A Comparative Guide to the Spectral Data of Methyl 2-(benzamidomethyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and literature spectral data for **Methyl 2-(benzamidomethyl)-3-oxobutanoate**, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to assist in the verification and characterization of this compound.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimentally acquired spectral data with established literature values for the verification of **Methyl 2-(benzamidomethyl)-3-oxobutanoate**.



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Caption: Workflow for spectral data comparison.

Spectral Data Comparison

The following tables summarize the expected literature values and provide a template for comparison with experimental data for **Methyl 2-(benzamidomethyl)-3-oxobutanoate**.

Table 1: ^1H NMR Data

Assignment	Literature Chemical Shift (δ , ppm)[1]	Experimental Chemical Shift (δ , ppm)	Multiplicity[1]	Coupling Constant (J, Hz)[1]
Benzoyl-H	7.85-7.45	m		
NH	7.20	t	6.0	
C-2 (CH)	Not explicitly stated			
Methylene (CH_2)	Not explicitly stated			
Methyl Ester (CH_3)	Upfield region			
Acetyl (CH_3)	Upfield region			

m = multiplet, t = triplet

Table 2: ^{13}C NMR Data

Assignment	Literature Chemical Shift (δ , ppm)[1]	Experimental Chemical Shift (δ , ppm)
Carbonyl (Ester)	Downfield shift	
Carbonyl (Keto)	Downfield shift	
Benzoyl (Aromatic C)	Typical aromatic region	
C-2 (CH)	Not explicitly stated	
Methylene (CH_2)	Not explicitly stated	
Methyl Ester (CH_3)	Not explicitly stated	
Acetyl (CH_3)	Not explicitly stated	

Table 3: IR Spectroscopy Data

Functional Group	Expected Literature Absorption (cm ⁻¹)	Experimental Absorption (cm ⁻¹)
N-H Stretch (Amide)	3300-3500	
C=O Stretch (Amide I)	1630-1695	
C=O Stretch (Ester)	1735-1750	
C=O Stretch (Ketone)	1705-1725	
C-N Stretch (Amide)	1250-1350	
C-O Stretch (Ester)	1000-1300	
Aromatic C-H Bending	690-900	

Table 4: Mass Spectrometry Data

Parameter	Literature Value	Experimental Value
Molecular Weight	249.26 g/mol [1]	
Molecular Ion (M ⁺)	m/z 249	
Plausible Fragment Ions		
[M - OCH ₃] ⁺	m/z 218	
[M - COOCH ₃] ⁺	m/z 190	
[Ph-CO] ⁺	m/z 105	
[Ph] ⁺	m/z 77	
[CH ₃ CO] ⁺	m/z 43	

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- Sample Preparation: Dissolve 5-10 mg of **Methyl 2-(benzamidomethyl)-3-oxobutanoate** in approximately 0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ^1H NMR.
 - Typical parameters: spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat (liquid film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.
- Data Acquisition:

- Record a background spectrum of the empty sample holder (or the solvent).
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - For EI, use a standard electron energy of 70 eV.
 - Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to the expected fragmentation of the compound based on its functional groups.

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References

- 1. Methyl 2-(benzamidomethyl)-3-oxobutanoate | 124044-11-7 | Benchchem [benchchem.com]
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